Cas no 23586-89-2 (3-Pyridinecarboxylicacid, 5-fluoro-, 1,6-hexanediyl ester (9CI))
23586-89-2 structure
Product Name:3-Pyridinecarboxylicacid, 5-fluoro-, 1,6-hexanediyl ester (9CI)
CAS-nummer:23586-89-2
MF:C18H18F2N2O4
MW:364.343331813812
CID:257236
PubChem ID:211815
Update Time:2025-04-19
3-Pyridinecarboxylicacid, 5-fluoro-, 1,6-hexanediyl ester (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Pyridinecarboxylicacid, 5-fluoro-, 1,6-hexanediyl ester (9CI)
- 6-(5-fluoropyridine-3-carbonyl)oxyhexyl 5-fluoropyridine-3-carboxylate
- BRN 0497123
- 3-Pyridinecarboxylic acid, 5-fluoro-, 1,6-hexanediyl ester
- 23586-89-2
- DTXSID10178229
- 1,6-Hexanediyl 5-fluoro-3-pyridinecarboxylate
- 1,6-Hexanediol, bis(5-fluoronicotinate)
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- Inchi: 1S/C18H18F2N2O4/c19-15-7-13(9-21-11-15)17(23)25-5-3-1-2-4-6-26-18(24)14-8-16(20)12-22-10-14/h7-12H,1-6H2
- InChI-sleutel: JYLMYTKLNCGRFX-UHFFFAOYSA-N
- LACHT: FC1=CN=CC(=C1)C(=O)OCCCCCCOC(C1C=NC=C(C=1)F)=O
Berekende eigenschappen
- Exacte massa: 364.12354
- Monoisotopische massa: 364.12346338g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 11
- Complexiteit: 413
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 78.4Ų
Experimentele eigenschappen
- PSA: 78.38
3-Pyridinecarboxylicacid, 5-fluoro-, 1,6-hexanediyl ester (9CI) Gerelateerde literatuur
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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